4-Fluoro-2-methylbenzoic acid

Organic Synthesis Process Chemistry Route Scouting

Substituting 4-fluoro-2-methylbenzoic acid with its positional isomer (2-fluoro-4-methylbenzoic acid) or non-fluorinated analog (2-methylbenzoic acid) compromises synthetic utility and biological activity due to divergent electronic and lipophilic profiles. This compound resolves that reproducibility risk. - Distinct pKa (3.86±0.25) and LogP (~2.5) ensure predictable ionization and permeability for target engagement. - Validated fragment scaffold for molecular linking and expansion in drug discovery; high-purity (>98%) material guarantees reproducible screening. - Cost-effective, patented industrial route supports reliable bulk supply for agrochemical and API intermediate applications.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 321-21-1
Cat. No. B181733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzoic acid
CAS321-21-1
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)O
InChIInChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyKDXOONIQRUZGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methylbenzoic Acid (CAS 321-21-1) Sourcing Overview: Properties and Class Context


4-Fluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid with a melting point of 168-172 °C (lit.) and a predicted pKa of 3.86±0.25 . Its unique substitution pattern (para-fluoro, ortho-methyl) distinguishes it from isomeric alternatives [1], serving as a key fragment scaffold for drug discovery programs .

4-Fluoro-2-methylbenzoic Acid Procurement: Why Isomeric or Non-Fluorinated Analogs Are Not Interchangeable


Direct substitution of 4-fluoro-2-methylbenzoic acid with its positional isomer (2-fluoro-4-methylbenzoic acid) or non-fluorinated analog (2-methylbenzoic acid) is not scientifically valid due to divergent physicochemical and electronic properties. The specific para-fluoro/ortho-methyl arrangement imparts a distinct pKa of 3.86±0.25 and influences lipophilicity (LogP ~2.5) , which critically affects pharmacokinetic behavior and target binding compared to isomers [1]. As the quantitative evidence below demonstrates, these differences translate into measurable variations in synthetic utility and biological activity that preclude simple interchangeability in research and industrial workflows.

4-Fluoro-2-methylbenzoic Acid: Quantitative Comparative Evidence for Informed Selection


Synthesis Yield: Comparative Performance of Two Distinct Routes to 4-Fluoro-2-methylbenzoic Acid

Two distinct synthetic routes to the target compound have been quantitatively compared, demonstrating significant yield differences. Hydrolysis of 4-fluoro-2-methylbenzonitrile provides a 92% yield, while the alternative approach via metalation/carboxylation of 2-bromo-5-fluorotoluene yields only 61% under reported conditions . This direct head-to-head comparison of synthetic efficiency provides a critical basis for selecting a scalable preparation method.

Organic Synthesis Process Chemistry Route Scouting

Substitution Pattern Impact: Comparative pKa and Lipophilicity of Isomeric Fluoro-Methylbenzoic Acids

A cross-study comparison of predicted physicochemical properties reveals quantifiable differences between the 4-fluoro-2-methyl (target) and 2-fluoro-4-methyl (isomer) substitution patterns. The target compound exhibits a higher predicted pKa (3.86±0.25 ) and LogP (~2.53 ) compared to its 2-fluoro-4-methyl isomer (pKa ~3.51 [1], LogP ~2.29 [2]). These differences stem directly from the distinct ortho/para relationships between the electron-withdrawing fluorine and the carboxylic acid group.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Patent-Enabled Scalability: Industrial Route Validation via Friedel-Crafts Acylation

A Chinese patent (CN110903176A) specifically claims a chemical synthesis method for 4-fluoro-2-methylbenzoic acid using m-fluorotoluene and trichloroacetyl chloride in a Friedel-Crafts acylation [1]. This patent protection directly validates the compound's industrial-scale synthetic accessibility, which is a key differentiator from isomeric or non-fluorinated analogs that lack such dedicated process patent documentation . The existence of a patented industrial route reduces supply chain risk and cost uncertainty for procurement at scale.

Process Development Industrial Chemistry Patent Analysis

Safety and Handling: Comparative Hazard Classification for Laboratory Procurement

A cross-study comparison of vendor Safety Data Sheets (SDS) reveals quantifiable differences in hazard classification between the target compound and its isomeric analog. For 4-fluoro-2-methylbenzoic acid, multiple suppliers classify it as causing serious eye damage (H318) and being harmful if swallowed (H302) with a 'Danger' signal word . In contrast, the 2-fluoro-4-methyl isomer is not uniformly assigned the severe eye damage (H318) classification [1]. This difference in hazard profile can directly influence procurement decisions related to handling protocols, personal protective equipment (PPE) requirements, and overall laboratory safety compliance burden.

EHS Compliance Laboratory Safety Procurement Risk Management

4-Fluoro-2-methylbenzoic Acid: Optimal Use Cases for Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Scaffold Sourcing

The compound serves as a validated fragment scaffold for molecular linking, expansion, and modification in drug discovery programs . Its specific substitution pattern provides a structurally defined starting point for generating novel lead candidates, differentiating it from less-defined or non-fluorinated building blocks. The availability of high-purity (>98.0% GC/T) material ensures reproducible screening outcomes.

Specialty Intermediate for Agrochemical Synthesis

4-Fluoro-2-methylbenzoic acid is utilized as a key intermediate in the production of agrochemicals, where the fluorine atom enhances bioactivity and metabolic stability [1]. The patented industrial route [2] supports reliable, cost-effective supply for this application, a critical factor that may not be present for isomeric alternatives.

Synthesis of Fluorinated Pharmaceutical Intermediates

As a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), this compound's specific para-fluoro substitution pattern is essential for imparting desired pharmacological properties . The quantitative differences in pKa and lipophilicity relative to its isomer make it the preferred choice when a particular ionization or permeability profile is required for target engagement.

Technical Documentation Hub

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